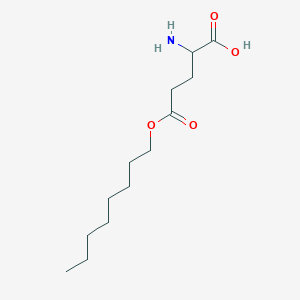

5-OctylL-Glutamate

Description

Overview of L-Glutamic Acid's Central Role in Cellular Metabolism and Signaling in Research Contexts

L-Glutamic acid, commonly known as glutamate (B1630785) in its anionic form, is a pivotal α-amino acid essential for protein biosynthesis in nearly all living organisms. medchemexpress.com While considered a non-essential nutrient for humans due to endogenous synthesis, its multifaceted roles extend far beyond basic building blocks. medchemexpress.comscirp.org In research contexts, L-glutamic acid is recognized as the most abundant excitatory neurotransmitter within the vertebrate nervous system, playing a critical role in synaptic plasticity and cognitive functions such as learning and memory. medchemexpress.comnih.gov

Beyond its neurotransmitter function, intracellular glutamic acid is a central metabolite involved in numerous cellular processes. medchemexpress.com It serves as a crucial carbon and nitrogen donor, participating in the tricarboxylic acid (TCA) cycle to provide precursors for biological macromolecules and fatty acids. nih.gov Glutamate is also a key precursor for the synthesis of other non-essential amino acids, including aspartate, alanine (B10760859), and serine, through transamination reactions. nih.govnih.gov Furthermore, it is integral to nucleotide biosynthesis and the production of reduced glutathione (B108866) (GSH), a primary cellular antioxidant vital for anti-oxidative defense and maintaining redox control. scirp.orgnih.govnih.govtandfonline.comnih.gov The interconversion between glutamate and glutamine, facilitated by enzymes like glutaminase (B10826351) and glutamine synthetase, is fundamental for nitrogen metabolism, ammonia (B1221849) detoxification, and maintaining cellular homeostasis. nih.govnih.govnih.govdrugbank.com Dysregulation of glutamine and glutamate metabolism has been implicated in various pathological conditions, including cancer, where rapidly proliferating cells often exhibit increased reliance on glutamine to fuel biosynthesis and bioenergetics. scirp.orgnih.govtandfonline.comdrugbank.com

Conceptual Framework of Esterified Amino Acids as Modulators of Intracellular Metabolite Concentrations

Esterified amino acids are a class of compounds designed to modulate intracellular metabolite concentrations, often by enhancing cellular uptake and subsequent intracellular release of the parent amino acid. This conceptual framework leverages the principle that esterification can significantly alter the physicochemical properties of amino acids, such as lipophilicity and cell permeability. nih.govglpbio.com Many amino acids, including glutamic acid, are hydrophilic and may have limited passive diffusion across cell membranes, often relying on specific transporters for entry. bertin-bioreagent.com

By forming an ester bond, particularly at a carboxyl group, the polarity of the amino acid can be reduced, facilitating its passage across the hydrophobic lipid bilayer of cell membranes. nih.govglpbio.com Once inside the cell, these esterified forms act as "prodrugs" or biochemical probes, undergoing hydrolysis by ubiquitous intracellular esterases. nih.govresearchgate.net This enzymatic cleavage releases the free, active amino acid, thereby increasing its intracellular concentration. medchemexpress.comresearchgate.netnih.gov This strategy allows researchers to bypass limitations in cellular uptake of the native amino acid, enabling targeted manipulation of specific intracellular metabolic pathways or signaling cascades. For instance, L-glutamic acid 5-methyl ester has been explored as a sensitive probe to quantify the local electrostatic environment within proteins, demonstrating the utility of these esters beyond simple metabolite delivery. github.io The design of such compounds is crucial for investigating the intricate roles of amino acids in cellular function and disease.

Rationale for Investigating 5-Octyl-L-Glutamate as a Tool in Metabolic Research

The investigation of 5-Octyl-L-Glutamate as a tool in metabolic research is rooted in its specific chemical structure and its anticipated behavior within cellular systems. 5-Octyl-L-Glutamate (also known as 5-octyl ester glutamic acid) is designed as a stable, cell-permeable molecule. medchemexpress.comresearchgate.net Its primary utility lies in its ability to deliver free L-glutamic acid directly into the cytoplasm upon hydrolysis of its ester bond by intracellular esterases. medchemexpress.comresearchgate.netnih.gov This mechanism allows for the experimental increase of cytoplasmic glutamic acid levels, offering a controlled method to study the downstream effects of elevated intracellular glutamate. medchemexpress.comresearchgate.net

The rationale for its use as a research tool is multifaceted:

Modulation of Intracellular Glutamate Pools : By providing a readily available source of intracellular glutamate, 5-Octyl-L-Glutamate enables researchers to investigate how altered glutamate concentrations impact various metabolic pathways. medchemexpress.comresearchgate.net This includes its roles in the TCA cycle, nucleotide synthesis, glutathione production, and the synthesis of other non-essential amino acids. scirp.orgnih.govtandfonline.comdrugbank.com

Precursor for α-Ketoglutarate : Intracellular glutamic acid serves as a precursor for α-ketoglutarate (α-KG), a key intermediate in the TCA cycle and a critical signaling molecule involved in various cellular processes, including epigenetic regulation and lifespan extension. medchemexpress.comtandfonline.com 5-Octyl-L-Glutamate can be utilized to synthesize 5-octyl α-ketoglutarate derivatives for cellular delivery, further expanding its utility in studying α-KG-related metabolism. medchemexpress.comtandfonline.comresearchgate.net

Overcoming Transport Limitations : Native L-glutamic acid faces limitations in crossing cell membranes efficiently due to its charge. bertin-bioreagent.com The esterification with an octyl chain enhances its lipophilicity, facilitating its passive diffusion into cells, thus bypassing the need for specific amino acid transporters. nih.govglpbio.com This makes it a valuable tool for studies where the direct manipulation of intracellular glutamate is desired, independent of external transporter activity.

Investigating Metabolic Reprogramming : Given the central role of glutamate in cellular metabolism, particularly in rapidly proliferating cells like cancer cells, 5-Octyl-L-Glutamate can be employed to explore metabolic reprogramming and cellular adaptations to nutrient availability. scirp.orgtandfonline.comdrugbank.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-octoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDDOKSXLQWTOD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Octyl L Glutamate and Its Analogues

Preparation of 5-Octyl Ester Derivatives of L-Glutamate for Research Applications

5-Octyl-L-Glutamate serves as a valuable precursor for the synthesis of other important research compounds. Its ability to be converted into analogues like 5-Octyl α-Ketoglutarate, or to be labeled for tracing studies, makes it a versatile tool in metabolic research.

5-Octyl α-ketoglutarate is a cell-permeable form of α-ketoglutarate, a key intermediate in the Krebs cycle and a crucial molecule in various cellular processes. caymanchem.comglpbio.comcaymanchem.com The synthesis of 5-Octyl α-ketoglutarate from 5-Octyl-L-Glutamate involves the oxidative deamination of the amino acid.

This transformation can be achieved through several methods, including enzymatic and chemical approaches. A common and highly specific method is the use of L-glutamate oxidase. nih.gov This enzyme catalyzes the oxidation of the L-glutamate moiety to an imine, which then spontaneously hydrolyzes to the corresponding α-keto acid, in this case, 5-Octyl α-ketoglutarate. The reaction also produces ammonia (B1221849) and hydrogen peroxide. To prevent the degradation of the product by hydrogen peroxide, catalase is often added to the reaction mixture to decompose the H₂O₂ into water and oxygen. nih.gov

5-Octyl-L-Glutamate + O₂ + H₂O --(L-Glutamate Oxidase)--> 5-Octyl α-Ketoglutarate + NH₃ + H₂O₂ 2 H₂O₂ --(Catalase)--> 2 H₂O + O₂

Chemical methods for the oxidation of α-amino acids to α-keto acids can also be employed. These methods often involve the use of various oxidizing agents, but may lack the high specificity of enzymatic reactions and could require protection of other functional groups.

For tracing the metabolic fate of 5-Octyl-L-Glutamate within cells and organisms, it is often necessary to introduce a label, either an isotope or a fluorescent tag.

Isotopic Labeling: Isotopic labeling involves replacing one or more atoms in the 5-Octyl-L-Glutamate molecule with their heavier, stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). nih.gov This can be achieved by starting the synthesis with an isotopically labeled L-glutamic acid precursor. isotope.com For example, using L-glutamic acid-¹⁵N would result in 5-Octyl-L-Glutamate-¹⁵N. The labeled compound can then be administered to a biological system, and its metabolic products can be traced and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Fluorescent Labeling: Fluorescent labeling involves the covalent attachment of a fluorescent molecule (a fluorophore) to 5-Octyl-L-Glutamate. This allows for the visualization of the compound's distribution and localization in cells and tissues using fluorescence microscopy. The primary amino group of 5-Octyl-L-Glutamate is a common target for derivatization with amine-reactive fluorescent dyes. These dyes typically contain reactive groups such as N-hydroxysuccinimidyl (NHS) esters or isothiocyanates, which readily react with the amino group to form stable amide or thiourea (B124793) bonds, respectively.

A general reaction for fluorescent labeling is:

5-Octyl-L-Glutamate + Amine-Reactive Fluorophore --> Fluorescently-Labeled 5-Octyl-L-Glutamate

Care must be taken when choosing a fluorescent label and labeling conditions to ensure that the biological activity of the parent molecule is not significantly altered. The derivatization can also be designed to be activatable, where the fluorescence is only turned on after a specific enzymatic reaction, such as cleavage by γ-glutamyl transpeptidase (GGT). nih.govnih.gov

| Labeling Method | Label Type | Starting Material Example | Analytical Technique | Application |

| Isotopic Labeling | ¹³C, ¹⁵N, ²H | ¹⁵N-L-Glutamic Acid | Mass Spectrometry (MS), NMR Spectroscopy | Metabolic flux analysis, tracing metabolic pathways. |

| Fluorescent Labeling | Fluorescein (B123965), Rhodamine, etc. | 5-Octyl-L-Glutamate | Fluorescence Microscopy, Spectroscopy | Cellular uptake and localization studies, bioimaging. |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Octyl L Glutamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Octyl-L-Glutamate Molecular Architecture

NMR spectroscopy stands as a paramount tool for the elucidation of the covalent structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of proton and carbon signals can be achieved, confirming the successful esterification of L-glutamic acid at the 5-position with an octyl group.

One-Dimensional (1D) NMR Analyses (e.g., 1H-NMR, 13C-NMR)

While specific experimental spectra for 5-Octyl-L-Glutamate are not widely published, its expected NMR data can be reliably predicted based on the known spectra of its parent molecule, L-glutamic acid, and standard chemical shift principles.

1H-NMR Spectroscopy: The proton NMR spectrum of L-glutamic acid in D₂O typically shows characteristic signals for its α-proton (H2, ~3.75 ppm), β-protons (H3, ~2.1 ppm), and γ-protons (H4, ~2.47 ppm) hmdb.canih.gov. Upon esterification at the C5 carboxyl group with octanol (B41247), the 1H-NMR spectrum of 5-Octyl-L-Glutamate is expected to exhibit several key changes:

Appearance of Octyl Chain Signals: New resonances corresponding to the octyl group will appear. This includes a triplet around 4.1 ppm for the two protons on the carbon adjacent to the ester oxygen (H1'), a multiplet near 1.6 ppm (H2'), a large, broad signal complex around 1.3 ppm for the bulk of the methylene protons ((CH₂)₅), and a terminal methyl group triplet at approximately 0.9 ppm (H8').

Shifts in Glutamate (B1630785) Backbone Signals: The protons of the glutamate moiety, particularly the γ-protons (H4), will experience a downfield shift due to the electronic effects of the ester linkage.

13C-NMR Spectroscopy: The 13C-NMR spectrum of L-glutamic acid features signals for its two carboxyl carbons (C1 and C5), the α-carbon (C2), and the two methylene carbons (C3 and C4) bmrb.io. The formation of the 5-octyl ester introduces distinct changes:

Ester Carbonyl Signal: The C5 carboxyl carbon resonance (originally ~184 ppm) will shift upfield into the typical range for an ester carbonyl, around 174 ppm.

Octyl Chain Carbon Signals: A new set of signals will appear in the aliphatic region of the spectrum, corresponding to the eight carbons of the octyl chain.

The following table outlines the predicted chemical shifts for 5-Octyl-L-Glutamate.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Glutamate Moiety | ||

| C1 (-COOH) | - | ~177 |

| C2 (-CH) | ~3.8 | ~57 |

| C3 (-CH₂) | ~2.2 | ~30 |

| C4 (-CH₂) | ~2.5 | ~36 |

| C5 (-COO-) | - | ~174 |

| Octyl Moiety | ||

| C1' (-OCH₂) | ~4.1 | ~65 |

| C2' (-CH₂) | ~1.6 | ~32 |

| C3'-C6' (-(CH₂)₄-) | ~1.3 | ~29 |

| C7' (-CH₂) | ~1.3 | ~26 |

| C8' (-CH₃) | ~0.9 | ~14 |

Two-Dimensional (2D) NMR Techniques for Definitive Structural Assignment (e.g., COSY, HSQC)

To unambiguously confirm the molecular structure and assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 5-Octyl-L-Glutamate, COSY would reveal correlations between H2 and H3, and between H3 and H4, confirming the connectivity of the glutamate backbone. libretexts.org Additionally, it would show sequential correlations throughout the octyl chain (H1' to H2', H2' to H3', etc.), verifying the integrity of the alkyl ester group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. wikipedia.orgpressbooks.pubcreative-biostructure.com This powerful technique would definitively link each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak connecting the H2 proton signal to the C2 carbon signal, H3 protons to C3, H4 protons to C4, and so on for every C-H bond in the molecule, including all those in the octyl chain. nih.govnih.gov This provides incontrovertible evidence for the complete molecular framework.

| Technique | Purpose | Expected Correlations in 5-Octyl-L-Glutamate |

| COSY | Identifies 1H-1H spin-spin coupling networks | - H2 ↔ H3, H3 ↔ H4- H1' ↔ H2', H2' ↔ H3', etc. |

| HSQC | Correlates directly bonded 1H and 13C nuclei | - H2 ↔ C2, H3 ↔ C3, H4 ↔ C4- H1' ↔ C1', H2' ↔ C2', etc. |

Solid-State NMR Investigations of 5-Octyl-L-Glutamate Conformation and Interactions

While solution-state NMR reveals the structure of molecules in a dynamic, solvated state, solid-state NMR (ssNMR) provides invaluable information about molecular conformation, packing, and intermolecular interactions in the solid, crystalline form. ox.ac.uknih.gov Specific ssNMR studies on 5-Octyl-L-Glutamate are not prominently available in the scientific literature. However, such investigations could offer deep insights into the three-dimensional arrangement of the molecule in its solid phase, including details about hydrogen bonding involving the free carboxylic acid and amine groups, and the conformational arrangement of the flexible octyl chain. nih.gov

Mass Spectrometry (MS) for Comprehensive Molecular Characterization of 5-Octyl-L-Glutamate

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement. This allows for the determination of the elemental formula. For 5-Octyl-L-Glutamate, with the chemical formula C₁₃H₂₅NO₄, HRMS is used to confirm its exact molecular mass.

The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 260.1856 Da. An experimental HRMS measurement yielding a mass value extremely close to this theoretical value (typically within 5 ppm) would serve as definitive confirmation of the elemental composition of 5-Octyl-L-Glutamate. sisweb.com

| Parameter | Value |

| Molecular Formula | C₁₃H₂₅NO₄ |

| Nominal Mass | 259 Da |

| Monoisotopic Mass | 259.1784 Da |

| Theoretical m/z of [M+H]⁺ | 260.1856 Da |

Integration of Liquid Chromatography-Mass Spectrometry (LC-MS) in Structural Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This hyphenated technique is essential for analyzing the purity of 5-Octyl-L-Glutamate and studying its behavior in complex mixtures. nih.gov

In a typical LC-MS analysis, the compound is first separated from impurities on an HPLC column before being introduced into the mass spectrometer. The mass spectrometer then provides the molecular weight, confirming the identity of the eluting compound.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure through collision-induced dissociation. In this process, the parent ion (e.g., m/z 260.19) is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For 5-Octyl-L-Glutamate, characteristic fragments would be expected, such as the loss of the octyl group or fragments corresponding to the glutamate backbone. For underivatized glutamic acid, daughter ions are observed at m/z values of 130, 102, and 84. researchgate.netmassbank.eu

It is important to note that glutamic acid and glutamine derivatives can be susceptible to in-source cyclization to form pyroglutamic acid during electrospray ionization, which can be an analytical artifact. researchgate.netnih.govacs.org Careful optimization of LC-MS conditions is therefore necessary to ensure accurate analysis. osu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of 5-Octyl-L-Glutamate

The IR and Raman spectra of 5-Octyl-L-Glutamate would be characterized by vibrational modes corresponding to the L-glutamic acid backbone and the octyl ester side chain. Key expected spectral regions and their corresponding vibrational assignments would include:

O-H and N-H Stretching Region (approx. 3500-2500 cm⁻¹): The carboxylic acid group of the glutamic acid moiety would exhibit a broad O-H stretching band. The primary amine group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations.

C-H Stretching Region (approx. 3000-2800 cm⁻¹): This region would be dominated by the symmetric and asymmetric stretching vibrations of the C-H bonds in the octyl chain's methylene (-CH₂) and methyl (-CH₃) groups, as well as the C-H bonds within the glutamic acid structure.

Carbonyl (C=O) Stretching Region (approx. 1750-1680 cm⁻¹): Two distinct C=O stretching bands would be anticipated. The ester carbonyl group is expected to absorb at a higher frequency (typically around 1735 cm⁻¹) compared to the carboxylic acid carbonyl group (around 1710 cm⁻¹).

N-H Bending Region (approx. 1650-1550 cm⁻¹): The scissoring vibration of the primary amine group would be observed in this region.

Fingerprint Region (below 1500 cm⁻¹): This complex region would contain a multitude of overlapping bands, including C-O stretching from the ester and carboxylic acid groups, C-N stretching, and various bending and rocking vibrations of the alkyl chain.

A hypothetical data table of expected key IR and Raman peaks for 5-Octyl-L-Glutamate, based on the analysis of similar molecules, is presented below.

Table 1: Predicted Vibrational Frequencies for 5-Octyl-L-Glutamate

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3300-2500 (broad) | Weak |

| Amine | N-H Stretch | ~3400-3200 | ~3400-3200 |

| Alkyl Chain | C-H Stretch | ~2960-2850 | ~2960-2850 |

| Ester | C=O Stretch | ~1735 | ~1735 |

| Carboxylic Acid | C=O Stretch | ~1710 | ~1710 |

| Amine | N-H Bend | ~1630 | Weak |

| Alkyl Chain | CH₂ Bend (Scissoring) | ~1465 | ~1465 |

| Ester | C-O Stretch | ~1250-1150 | Moderate |

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis of 5-Octyl-L-Glutamate

Specific experimental Circular Dichroism (CD) spectroscopic data for 5-Octyl-L-Glutamate is not available in the reviewed literature. CD spectroscopy is a powerful technique for studying chiral molecules and their secondary structure in solution. As 5-Octyl-L-Glutamate possesses a chiral center at the alpha-carbon of the L-glutamic acid residue, it is expected to be CD-active.

The CD spectrum of 5-Octyl-L-Glutamate would provide valuable information about the conformation of the molecule in solution. The electronic transitions associated with the carboxyl and ester chromophores in the chiral environment would give rise to characteristic CD signals.

Far-UV Region (below 250 nm): This region is sensitive to the conformation of the peptide backbone. In the case of a single amino acid derivative like 5-Octyl-L-Glutamate, the n→π* and π→π* electronic transitions of the carboxyl and ester groups would be the primary contributors to the CD spectrum. The sign and magnitude of the Cotton effects would be dependent on the local stereochemistry and the conformational preferences of the molecule.

A hypothetical CD spectral data table for 5-Octyl-L-Glutamate is presented below, outlining the expected electronic transitions and the nature of their associated Cotton effects.

Table 2: Predicted Circular Dichroism Spectral Features for 5-Octyl-L-Glutamate

| Chromophore | Electronic Transition | Approximate Wavelength (nm) | Expected Cotton Effect |

|---|---|---|---|

| Carboxyl/Ester | n → π* | ~210-220 | Positive or Negative |

It is important to note that the exact positions and signs of the Cotton effects would need to be determined experimentally. The solvent environment would also play a significant role in the observed CD spectrum due to its influence on the conformational equilibrium of the molecule.

Enzymatic Hydrolysis and Biochemical Transformations of 5 Octyl L Glutamate in Model Systems

Characterization of Cytoplasmic Esterase-Mediated Hydrolysis of 5-Octyl-L-Glutamate

5-Octyl-L-Glutamate is designed as a cell-permeable prodrug to deliver L-glutamate into the cellular cytoplasm. Its structure, featuring an octyl ester group, enhances its hydrophobicity, facilitating passage across cell membranes. Once inside the cell, the ester bond is cleaved by intracellular enzymes, specifically cytoplasmic carboxylesterases, releasing L-glutamate and octanol (B41247). This hydrolysis is a critical activation step, converting the biologically inert ester into a metabolically active amino acid.

Carboxylesterases (CEs) are a superfamily of serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing endogenous and exogenous compounds. nih.govnih.gov This process is a fundamental part of cellular detoxification and metabolism, converting less polar ester compounds into more polar carboxylic acids and alcohols, which facilitates their elimination or further metabolic processing. nih.gov

While specific kinetic studies detailing the hydrolysis of 5-Octyl-L-Glutamate by identified human esterase isoforms are not extensively documented in publicly available literature, the enzymatic reaction is expected to follow Michaelis-Menten kinetics. This model describes the relationship between the substrate concentration and the initial velocity of the reaction.

The key parameters of this kinetic model are:

K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the enzyme's affinity for the substrate.

V_max (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

k_cat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

k_cat/K_m (Catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product, reflecting both binding affinity and catalytic activity.

The hydrolysis of ester prodrugs is influenced by the chemical structure of both the acyl and alcohol moieties of the ester. nih.gov The rate of hydrolysis can vary significantly depending on the specific carboxylesterase isozyme involved and the steric and electronic properties of the substrate.

Illustrative Kinetic Parameters of Esterase Activity This table presents hypothetical, representative data for the hydrolysis of an amino acid ester by a cytoplasmic carboxylesterase to illustrate typical kinetic values.

In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of most ester-containing drugs and xenobiotics. nih.gov These enzymes are highly expressed in metabolic organs like the liver and intestine and exhibit distinct, often complementary, substrate specificities. nih.gov

Human Carboxylesterase 1 (CES1): Predominantly found in the liver, CES1 generally prefers substrates with a large acyl group and a small alcohol group. nih.govnih.gov

Human Carboxylesterase 2 (CES2): Primarily expressed in the small intestine, CES2 typically hydrolyzes substrates with a small acyl group and a large alcohol group. nih.govnih.gov

Given the structure of 5-Octyl-L-Glutamate (L-glutamate provides the acyl group and octanol is the alcohol group), it is plausible that it serves as a substrate for both CES1 and CES2, although the relative contribution of each would depend on the tissue and specific enzyme kinetics. The L-glutamate acyl portion is of moderate size, while the octyl alcohol portion is relatively large, suggesting it might be a preferential substrate for CES2. nih.gov However, without direct experimental evidence, this remains speculative. The broad substrate specificity of these enzymes means that multiple esterases within a cell could contribute to the hydrolysis of 5-Octyl-L-Glutamate. nih.gov

Metabolic Conversion Pathways of L-Glutamate Liberated from 5-Octyl-L-Glutamate

Upon its release via esterase-mediated hydrolysis, L-glutamate enters the cell's central metabolic network. As a non-essential amino acid, it is a pivotal molecule linking amino acid metabolism with cellular energy production and biosynthetic pathways. nih.govnih.gov

In the central nervous system, one of the most critical pathways for glutamate (B1630785) is the glutamate-glutamine cycle, which operates between neurons and glial cells (astrocytes). wikipedia.orgssiem.org

Uptake and Conversion: Glutamate released into the synaptic cleft is taken up by nearby astrocytes. researchgate.net

Glutamine Synthesis: Inside the astrocyte, the enzyme glutamine synthetase amidates glutamate to form glutamine, a reaction that incorporates a molecule of ammonia (B1221849). wikipedia.orgresearchgate.net This serves as a key mechanism for ammonia detoxification in the brain. ssiem.org

Transport: Glutamine is then transported out of the astrocyte and taken up by neurons. wikipedia.org

Glutamate Reformation: Within the neuron, the enzyme glutaminase (B10826351) hydrolyzes glutamine back into glutamate, replenishing the neurotransmitter pool. wikipedia.orgresearchgate.net

A primary metabolic fate of intracellular glutamate is its conversion to α-ketoglutarate (α-KG), a key intermediate of the Tricarboxylic Acid (TCA) cycle. nih.govcellsignal.comnih.gov This conversion, which directly links amino acid metabolism with cellular energy production, occurs via two main reactions:

Oxidative Deamination: Catalyzed by glutamate dehydrogenase (GDH), this reaction removes the amino group from glutamate as ammonia and produces α-KG. nih.govwikipedia.org

Transamination: Catalyzed by aminotransferases (e.g., aspartate aminotransferase or alanine (B10760859) aminotransferase), the amino group of glutamate is transferred to a keto-acid, forming a new amino acid and α-KG. cellsignal.comnih.gov

The α-KG produced can then enter the TCA cycle to be oxidized for ATP production or used as a precursor for biosynthesis (anaplerosis). cellsignal.com This makes glutamate an important energy source, particularly for rapidly proliferating cells like enterocytes and immune cells. nih.govresearchgate.net

Glutamate is a central hub for nitrogen metabolism and plays a crucial role in the synthesis of other biomolecules. nih.gov

Amino Acid Biosynthesis: Glutamate is the primary intracellular nitrogen donor. nih.govasm.org Through transamination reactions, its amino group can be transferred to various keto-acid backbones to synthesize several non-essential amino acids, including alanine, aspartate, and, indirectly, proline and arginine. asm.orgnih.govphysiology.org

Nucleic Acid Synthesis: The nitrogen atoms in the rings of purines and pyrimidines are derived from amino acids. Glutamine, which is synthesized directly from glutamate, donates its amide nitrogen for several steps in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. nih.govyoutube.comresearchgate.net Glutamate itself also serves as a nitrogen donor in these pathways. nih.gov Therefore, by providing a source of intracellular L-glutamate, 5-Octyl-L-Glutamate can support the biosynthesis of the building blocks required for DNA and RNA synthesis. researchgate.netnih.gov

Key Enzymes in L-Glutamate Metabolic Conversion

Comparative Biochemical Studies with Stereoisomers: Insights from 5-Octyl D-Glutamate Investigations

To elucidate the stereospecificity of the enzymatic hydrolysis and subsequent metabolic pathways, comparative studies are often designed utilizing the D-stereoisomer, 5-Octyl D-Glutamate. caymanchem.com This compound is also a stable, cell-permeable molecule that is hydrolyzed by cytoplasmic esterases to release free D-glutamate intracellularly. caymanchem.comtheclinivex.com The use of 5-Octyl D-Glutamate as a control or comparator allows researchers to discern the biochemical effects and transformations that are specific to the naturally occurring L-isomer of glutamate from those that are not stereospecific.

While detailed comparative kinetic data for the enzymatic hydrolysis of 5-Octyl-L-Glutamate versus 5-Octyl-D-Glutamate by specific cytoplasmic esterases are not extensively documented in publicly available literature, the differential metabolic fates of the resulting L-glutamate and D-glutamate are better understood. L-glutamate is readily metabolized by a host of enzymes, including glutamate dehydrogenase and various transaminases, integrating it into central carbon and nitrogen metabolism. nih.govnih.gov

In contrast, D-glutamate is not a substrate for these mainstream metabolic enzymes in mammalian cells. Its accumulation following the hydrolysis of 5-Octyl D-Glutamate can be used to probe the activity of D-amino acid-specific enzymes and its potential effects on cellular processes that are not accustomed to significant levels of this stereoisomer. For instance, in certain bacteria, the interconversion between D- and L-glutamate is catalyzed by glutamate racemase, an enzyme not prominently active in mammalian cells. researchgate.net

The comparative use of these two stereoisomeric prodrugs is therefore invaluable for dissecting the specific roles of L-glutamate in cellular physiology and for identifying potential stereoselective therapeutic targets.

Table 1: Comparison of 5-Octyl-L-Glutamate and 5-Octyl-D-Glutamate Properties

| Property | 5-Octyl-L-Glutamate | 5-Octyl-D-Glutamate |

| Cell Permeability | Yes | Yes |

| Hydrolyzing Enzymes | Cytoplasmic Esterases | Cytoplasmic Esterases |

| Primary Hydrolysis Product | L-Glutamic Acid | D-Glutamic Acid |

| Metabolic Integration (Mammalian) | High (e.g., TCA cycle, amino acid synthesis) | Low |

| Primary Research Use | Intracellular delivery of L-glutamate | Comparative control for stereospecificity studies |

Analytical Methodologies for Quantification and Detection of 5 Octyl L Glutamate and Its Metabolites in Research Systems

Chromatographic Techniques for the Separation and Quantification of 5-Octyl-L-Glutamate and Derivatives

Chromatographic methods are central to the analysis of 5-Octyl-L-Glutamate and its derivatives, offering high-resolution separation and sensitive detection. These techniques are adaptable to a wide range of sample matrices and concentration levels.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of amino acids and their derivatives due to its versatility and efficiency. koreamed.orggoogle.com Method development often involves optimizing mobile phase composition, column chemistry, and detection parameters to achieve the desired separation and sensitivity. For compounds like 5-Octyl-L-Glutamate, which possess both polar and non-polar characteristics, various HPLC modes can be employed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation of moderately polar to non-polar compounds. In RP-HPLC, a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. google.comsielc.com The separation of 5-Octyl-L-Glutamate is based on its hydrophobic interaction with the stationary phase, with elution being controlled by the proportion of the organic solvent in the mobile phase. sielc.com

The analysis of amino acid esters, such as L-glutamic acid diethyl ester, has been successfully achieved using RP-HPLC with a C18 column. google.com For instance, a method for L-glutamic acid diethyl ester hydrochloride utilized a mobile phase consisting of an aqueous perchloric acid solution and acetonitrile, demonstrating good separation and sensitivity. google.com The inclusion of ion-pairing agents like sodium octyl sulphate in the mobile phase can also enhance the retention and separation of charged analytes on a reversed-phase column. nih.gov

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| (5)-Methyl L-glutamate | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |

| L-glutamic acid diethyl ester hydrochloride | Silica gel chiral column | Aqueous perchloric acid solution-acetonitrile | UV (205 nm) | google.com |

| L-diethyl glutamate (B1630785) | C18 (4.6*150mm, 5µm) | Buffer salt solution and acetonitrile (pH 7.0) | UV (210 nm) | google.com |

Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. europa.eu193.16.218 It is particularly well-suited for the analysis of amino acids, which are zwitterionic and can carry a net positive or negative charge depending on the pH of the mobile phase. europa.eu193.16.218 In IEC, the stationary phase is a resin that has charged functional groups. For the analysis of acidic amino acids like glutamate, an anion-exchange column is typically used.

The separation of glutamic acid and its derivatives is often achieved using IEC with post-column derivatization with ninhydrin (B49086) for photometric detection. europa.eu This method is highly specific for amino acids. r-biopharm.com Anion-exchange solid-phase extraction (SPE) has also been used to prepare an acidic fraction from samples for subsequent analysis of glutamic acid derivatives. nih.gov The choice of buffer system, either sodium or lithium-based, can influence the separation of specific amino acids like glutamic acid and glutamine. 193.16.218

| Analyte(s) | Column Type | Derivatization | Detection | Reference |

|---|---|---|---|---|

| Glutamic acid | Ion Exchange Column | Post-column with ninhydrin | Photometric (570 nm) | europa.eu |

| Glutamic acid derivatives | Anion-exchange SPE | None mentioned | UPLC/MS/MS | nih.gov |

| Amino acids | Ion Exchange Column | Post-column with ninhydrin | Not specified | 193.16.218 |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is effective for the separation of polar compounds. halocolumns.comresearchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of an aqueous or polar solvent. halocolumns.commdpi.com This technique is particularly advantageous for the analysis of underivatized amino acids, as it can provide good retention and separation without the need for chemical modification. halocolumns.comresearchgate.net

HILIC coupled with mass spectrometry (HILIC-MS) has been successfully employed for the analysis of amino acids in various matrices. researchgate.netmdpi.com The high organic content of the mobile phase in HILIC enhances the ionization efficiency in the mass spectrometer, leading to improved sensitivity. researchgate.net Zwitterionic HILIC (ZIC-HILIC) columns have shown sufficient separation of underivatized amino acids. researchgate.net

| Analyte(s) | Column Type | Detection | Key Finding | Reference |

|---|---|---|---|---|

| Underivatized amino acids | ZIC-HILIC | IDMS | Sufficient separation after chloride ion removal. | researchgate.net |

| 48 endogenous amino acids | HILIC | Tandem Mass Spectrometry | Elution order determined by polarity and charge. | mdpi.com |

| Underivatized essential amino acids | HALO® penta-hydroxy based column | Single Quadrupole Mass Detection | Sensitive and reproducible non-derivatization method. | halocolumns.com |

Advanced Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical step in the analytical workflow to remove interfering substances and concentrate the analyte of interest. For compounds that lack a strong chromophore or fluorophore, derivatization is often necessary to enhance detection by UV-Vis or fluorescence detectors. jasco-global.comjasco-global.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before it is introduced into the HPLC system. jasco-global.comjasco-global.com This approach offers several advantages, including the use of a wide variety of reagents and high sensitivity. jasco-global.comjasco-global.com For the analysis of amino acids, several derivatizing agents are commonly used to introduce a fluorescent tag.

Ortho-phthalaldehyde (OPA) is a popular reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jasco-global.comjasco-global.comjafs.com.pl This reaction is rapid and can be automated in the autosampler of the HPLC system. jasco-global.comjasco-global.com The resulting derivatives can be separated on a C18 column and detected with high sensitivity using a fluorescence detector. jasco-global.comjasco-global.comjafs.com.pl Other derivatizing agents such as 9-fluorenylmethyl-chloroformate (FMOC) and dabsyl chloride are also used for the fluorescence or absorbance detection of amino acids. jasco-global.com

| Derivatizing Reagent | Detection Method | Advantages | References |

|---|---|---|---|

| Ortho-phthalaldehyde (OPA) | Fluorescence | High sensitivity, rapid reaction, automation-friendly | jasco-global.comjasco-global.comjafs.com.plnih.gov |

| 9-fluorenylmethyl-chloroformate (FMOC) | Fluorescence | Reacts with primary and secondary amines | jascoinc.com |

| Dabsyl chloride | Absorbance | Forms stable derivatives | jasco-global.com |

Post-Column Derivatization Methods for Spectrophotometric and Fluorometric Detection

Post-column derivatization is a robust technique in High-Performance Liquid Chromatography (HPLC) for the analysis of amino acids like L-Glutamate, the primary metabolite of 5-Octyl-L-Glutamate. grupobiomaster.com This method involves the separation of the underivatized analytes on the chromatographic column, followed by a reaction with a derivatizing reagent before the eluent reaches the detector. actascientific.comscirp.org A significant advantage of this approach is that it minimizes interference from the sample matrix, as the separation occurs prior to the derivatization reaction. grupobiomaster.comshimadzu.com This makes it a highly reproducible and reliable method suitable for complex biological samples. grupobiomaster.comscirp.org

The most commonly employed reagents for post-column derivatization of amino acids are ninhydrin and o-phthalaldehyde (B127526) (OPA). shimadzu.compickeringlabs.com

Ninhydrin: This reagent reacts with primary and secondary amino acids to produce a colored product, typically a deep purple compound known as Ruhemann's purple, which can be detected spectrophotometrically at 570 nm. scirp.orgscirp.orgaurigaresearch.com For certain amino acids like proline, a yellow product is formed, which is detected at 440 nm. aurigaresearch.com The reaction with ninhydrin is well-established, sensitive, and has been a standard for amino acid analysis for many years. scirp.orgscirp.orgaurigaresearch.com

o-Phthalaldehyde (OPA): OPA reacts with primary amino acids in the presence of a thiol, such as β-mercaptoethanol, to form highly fluorescent isoindole derivatives. nih.gov This method offers excellent sensitivity for fluorometric detection. pickeringlabs.com However, a limitation of OPA is its lack of reactivity with secondary amino acids. actascientific.com

The choice between ninhydrin and OPA depends on the specific requirements of the analysis, including the desired sensitivity and the range of amino acids to be detected. pickeringlabs.com

| Derivatizing Reagent | Principle of Detection | Wavelength (nm) | Advantages | Limitations |

|---|---|---|---|---|

| Ninhydrin | Spectrophotometric (Colorimetric) | 570 (primary amines), 440 (secondary amines) | Reacts with both primary and secondary amino acids, robust and reproducible. scirp.orgscirp.orgaurigaresearch.com | Lower sensitivity compared to fluorometric methods. |

| o-Phthalaldehyde (OPA) | Fluorometric | Excitation: ~230-340, Emission: ~450-460 nih.govlodz.pleuropa.eu | High sensitivity. pickeringlabs.com | Does not react with secondary amino acids. actascientific.com |

Coupled Detection Modalities in HPLC (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

To enhance the specificity and sensitivity of detecting 5-Octyl-L-Glutamate and its metabolites, HPLC systems are frequently coupled with various detectors. who.int The choice of detector is often dictated by the need for derivatization and the desired level of structural information.

UV-Vis Detection: While native amino acids have weak UV absorbance, derivatization can introduce chromophores that allow for sensitive UV-Vis detection. mdpi.commyfoodresearch.com For instance, derivatization with reagents like 2,4-dinitrofluorobenzene (DNFB) or 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) enables the detection of amino acid derivatives at specific wavelengths. nih.govchromatographyonline.com Methods have been developed for the analysis of L-glutamic acid esters using UV detection at around 210 nm. google.com

Fluorescence Detection (FLD): This is a highly sensitive detection method, often employed after derivatization with fluorogenic reagents like OPA or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govlodz.plnih.gov The high sensitivity of FLD makes it particularly suitable for analyzing trace amounts of amino acids in complex matrices. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and structural information, allowing for the definitive identification and quantification of analytes based on their mass-to-charge ratio (m/z). who.intcreative-proteomics.com LC-MS/MS, or tandem mass spectrometry, further enhances specificity and is extremely sensitive. nih.gov This technique can be used for the analysis of both derivatized and underivatized amino acids. nih.govlcms.cz For instance, N-acyl amino acids have been analyzed using reversed-phase LC coupled with MS detection. mdpi.com

The combination of these detection methods, sometimes in a single run, can provide comprehensive information, aiding in peak identification and resolving co-eluting compounds. nih.gov

| Detection Modality | Principle | Derivatization Requirement | Key Advantages | Common Applications |

|---|---|---|---|---|

| UV-Vis | Measures the absorption of ultraviolet or visible light by the analyte. | Often required to introduce a chromophore. mdpi.commyfoodresearch.com | Cost-effective, robust. researchgate.net | Quantification of derivatized amino acids. nih.govchromatographyonline.com |

| Fluorescence (FLD) | Detects the emission of light from a fluorescent analyte after excitation. | Usually necessary as most amino acids are not naturally fluorescent. myfoodresearch.com | High sensitivity and selectivity. lodz.plnih.gov | Trace analysis of amino acids in biological samples. nih.govnih.gov |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Not always required, but can enhance ionization and separation. nih.gov | High specificity, structural information, high sensitivity. who.intcreative-proteomics.com | Definitive identification and quantification, analysis in complex matrices. lcms.czresearchgate.net |

Electrophoretic Separation Techniques: Capillary Electrophoresis (CE) for Glutamate Species

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of amino acids, including glutamate, offering advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. creative-proteomics.comcreative-proteomics.com The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow capillary. researchgate.net

Various detection methods can be coupled with CE for glutamate analysis:

CE with UV Detection (CE-UV): Direct UV detection of amino acids is possible, but often requires derivatization to enhance sensitivity due to their weak intrinsic UV absorbance. creative-proteomics.com Indirect UV detection is another approach where a UV-absorbing compound is added to the background electrolyte, and the analyte is detected as a decrease in absorbance. horiba.com

CE with Laser-Induced Fluorescence (LIF) Detection: This is a highly sensitive method that requires derivatization of the amino acid with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC) or o-phthaldialdehyde (OPA). researchgate.netnih.gov CE-LIF has been successfully used for the high temporal resolution monitoring of glutamate in vivo. nih.gov

CE with Mass Spectrometry (CE-MS): The coupling of CE with MS provides high sensitivity and accuracy for both qualitative and quantitative analysis of amino acids. creative-proteomics.com CE-MS is well-suited for the rapid screening of free amino acids in complex matrices like food samples. lcms.cz

CE with Electrochemical Detection (CE-EC): This method can directly detect underivatized amino acids and offers excellent selectivity and cost-effectiveness, making it suitable for clinical samples. creative-proteomics.com

Patch-Clamp Detection: In a specialized application, CE has been coupled with patch-clamp detection to identify neuroactive compounds like L-glutamate based on their electrophoretic mobility and their characteristic effects on ion channels. nih.gov

| CE Method | Detection Principle | Derivatization | Key Features |

|---|---|---|---|

| CE-UV | UV absorbance | Often required for enhanced sensitivity. creative-proteomics.com | Simple, widely available. creative-proteomics.com |

| CE-LIF | Laser-induced fluorescence | Required. researchgate.netnih.gov | Extremely high sensitivity, suitable for trace analysis. researchgate.netnih.gov |

| CE-MS | Mass-to-charge ratio | Not always necessary. lcms.cz | High selectivity and accuracy, provides structural information. creative-proteomics.com |

| CE-EC | Electrochemical reaction | Generally not required. creative-proteomics.com | Good selectivity, cost-effective. creative-proteomics.com |

Development of Spectrophotometric Assays for Monitoring Glutamic Acid Release in Vitro

In vitro spectrophotometric assays provide a convenient and often high-throughput method for monitoring the release or production of L-glutamic acid from its precursors, such as 5-Octyl-L-Glutamate, in enzymatic or cellular systems. These assays are typically based on enzyme-coupled reactions that lead to the formation of a colored or fluorescent product that can be quantified.

A common approach involves the use of L-glutamate oxidase. nih.govnih.gov This enzyme specifically catalyzes the oxidative deamination of L-glutamate, producing 2-oxoglutarate, ammonia (B1221849), and hydrogen peroxide (H₂O₂). The produced H₂O₂ can then be used in a subsequent peroxidase-catalyzed reaction to oxidize a chromogenic or fluorogenic substrate.

Colorimetric Assays: In these assays, the H₂O₂ produced reacts with a substrate like Amplex® Red in the presence of horseradish peroxidase (HRP) to generate a colored product that can be measured using a spectrophotometer. nih.gov Kits based on this principle are commercially available and allow for the sensitive detection of glutamate. abcam.compnas.org Another method uses an indicator dye whose absorbance changes in response to the pH shift caused by the decarboxylation of glutamate. researchgate.net

Fluorometric Assays: Similar to colorimetric assays, fluorometric methods use a fluorogenic substrate that is converted into a highly fluorescent product in the presence of H₂O₂ and peroxidase. nih.gov This approach offers very high sensitivity, allowing for the detection of glutamate in the nanomolar to micromolar range. nih.gov

These enzyme-based spectrophotometric assays can be adapted for use in multi-well plate formats, making them suitable for high-throughput screening and kinetic studies of glutamic acid release. myu-group.co.jpnih.govtandfonline.com

| Assay Type | Key Enzymes | Principle | Detection Method | Advantages |

|---|---|---|---|---|

| Enzyme-Coupled Colorimetric Assay | L-Glutamate Oxidase, Peroxidase | Oxidation of glutamate produces H₂O₂, which is used to oxidize a chromogenic substrate. nih.gov | Spectrophotometry (Absorbance) | Good sensitivity, suitable for plate readers. abcam.commyu-group.co.jp |

| Enzyme-Coupled Fluorometric Assay | L-Glutamate Oxidase, Peroxidase | Oxidation of glutamate produces H₂O₂, which is used to oxidize a fluorogenic substrate. nih.gov | Fluorometry (Fluorescence) | Very high sensitivity. nih.gov |

| Indicator-Based Assay | Glutamate Decarboxylase | Measures the pH change resulting from glutamate decarboxylation using an acid-base indicator. researchgate.net | Spectrophotometry (Absorbance) | Direct measurement of enzymatic activity. |

Applications of 5 Octyl L Glutamate As a Research Tool and in Biosensor Development

Modulation of Intracellular Glutamic Acid Concentrations in Cellular Models for Mechanistic Studies

5-Octyl-L-glutamate is a stable, cell-permeable molecule that, once inside the cell, is hydrolyzed by cytoplasmic esterases, releasing free glutamic acid. caymanchem.com This characteristic allows researchers to artificially increase intracellular glutamic acid levels, providing a powerful tool to investigate the downstream cellular effects. caymanchem.com

Investigation of Cellular Responses to Artificially Elevated Cytoplasmic Glutamic Acid Levels

By introducing 5-Octyl-L-Glutamate to cellular models, scientists can meticulously study the cellular responses to heightened levels of cytoplasmic glutamic acid. Intracellular glutamic acid is a pivotal amino acid with numerous metabolic functions, including its role as a precursor for α-ketoglutarate, a key intermediate in the citric acid cycle. caymanchem.comwikipedia.org Elevating its concentration can influence a wide array of cellular processes. For instance, studies have shown that dietary supplementation with L-glutamate can modulate intestinal mucosal immunity in fish by enhancing the respiratory burst in leukocytes and upregulating the expression of immune-related genes. frontiersin.orgnih.gov This suggests that increasing intracellular glutamate (B1630785) can trigger specific immune and metabolic responses.

Furthermore, the controlled release of glutamic acid within cells allows for the investigation of its role in signaling pathways and cellular homeostasis. Glutamate is a major excitatory neurotransmitter, and while its extracellular effects are well-documented, its intracellular roles are also of significant interest. wikipedia.orgnih.gov Altering its cytoplasmic concentration can provide insights into how cells manage and respond to changes in the levels of this crucial amino acid, which is involved in everything from protein synthesis to nitrogen balance. wikipedia.orgbioline.org.br

Probing Specific Metabolic Fluxes and Enzyme Activities

The ability to manipulate intracellular glutamate levels with 5-Octyl-L-Glutamate enables researchers to probe specific metabolic fluxes and the activity of related enzymes. Glutamate is a central node in metabolism, connecting amino acid metabolism with the citric acid cycle through the action of transaminases and glutamate dehydrogenase. wikipedia.org By increasing the substrate (glutamate) concentration, researchers can observe the subsequent changes in the flux through these pathways.

Utilization as a Precursor for Synthetic Cellular Probes and Metabolite Delivery Systems

Beyond its direct effects, 5-Octyl-L-Glutamate is a versatile precursor for the synthesis of other research tools, particularly for delivering metabolites and their analogues into cells. caymanchem.commedchemexpress.com

Delivery of α-Ketoglutarate Analogues to Cellular Compartments

5-Octyl-L-Glutamate can be chemically converted to 5-octyl-α-ketoglutarate, a cell-permeable form of α-ketoglutarate. caymanchem.comcaymanchem.com This is significant because α-ketoglutarate itself has poor cell permeability. The octyl ester derivative allows this key metabolite to be delivered into cellular compartments where it can then exert its biological effects. caymanchem.com For example, octyl-α-ketoglutarate has been shown to stimulate prolyl hydroxylase activity in cells with a dysfunctional tricarboxylic acid (TCA) cycle. medchemexpress.com This delivery system is crucial for studying the roles of α-ketoglutarate in various cellular processes, including its function as a cofactor for numerous dioxygenases involved in epigenetic regulation and signaling.

Development of Isotopic or Fluorescently Labeled 5-Octyl-L-Glutamate for Tracing Studies

To trace the metabolic fate of glutamate and its derivatives, 5-Octyl-L-Glutamate can be synthesized with isotopic labels. Stable isotopes like 13C or 15N can be incorporated into the glutamate molecule, allowing researchers to follow its conversion to other metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR). ckisotopes.comnih.gov For example, uniformly labeled [U-13C5]glutamine is a common tracer used to study central carbon metabolism. nih.gov Similarly, isotopically labeled 5-Octyl-L-Glutamate would enable precise tracking of the exogenous glutamate's contribution to various metabolic pathways, such as the TCA cycle and amino acid synthesis. nih.govfrontiersin.org

Furthermore, the attachment of fluorescent probes to 5-Octyl-L-Glutamate could create powerful tools for imaging the distribution and localization of the compound within cells in real-time. While specific examples of fluorescently labeled 5-Octyl-L-Glutamate are not detailed in the provided search results, the general principle of using fluorescent probes to study cellular processes is well-established. acs.org Such a tool would be invaluable for visualizing the uptake and subsequent hydrolysis of the ester, providing spatial and temporal information about glutamate metabolism at the subcellular level.

Integration into Biosensor Systems for L-Glutamate Detection in Research Samples

The enzymatic conversion of L-glutamate is a cornerstone of many biosensor designs for its detection. Amperometric biosensors, for instance, often utilize L-glutamate oxidase, which catalyzes the oxidation of L-glutamate to α-ketoglutarate, producing hydrogen peroxide as a byproduct. mdpi.comnih.gov The hydrogen peroxide is then detected electrochemically, and its concentration is proportional to the original L-glutamate concentration. mdpi.com

While 5-Octyl-L-Glutamate itself is not the analyte in these sensors, its role as a tool to modulate and study L-glutamate levels is directly relevant to the validation and application of such biosensors in complex biological samples. For example, by using 5-Octyl-L-Glutamate to create samples with known increases in intracellular or extracellular glutamate, researchers can calibrate and test the performance of their biosensors. mdpi.comnih.gov These biosensors are critical for real-time monitoring of L-glutamate release in neural tissues and other biological systems, providing insights into neurotransmission and metabolic dynamics. nih.gov The development of highly sensitive and selective L-glutamate biosensors allows for the quantification of this amino acid in various research samples, including brain extracts. mdpi.com

Design and Performance of Enzyme-Based Amperometric Glutamate Biosensors

Enzyme-based amperometric biosensors are critical tools for the detection and quantification of glutamate in various applications, from neurochemical monitoring to food analysis. nih.govworktribe.com The fundamental principle of these biosensors often involves the enzymatic oxidation of glutamate by glutamate oxidase (GlOx), which produces hydrogen peroxide (H₂O₂). worktribe.comanalis.com.my This H₂O₂ is then electrochemically oxidized at an electrode surface, generating a current that is proportional to the glutamate concentration. worktribe.com

The design of these biosensors involves the immobilization of the enzyme onto an electrode. nih.gov Various methods are employed for this, including entrapment within a polymer matrix or cross-linking. worktribe.comnih.gov The choice of immobilization technique and the materials used significantly impact the biosensor's performance characteristics, such as sensitivity, selectivity, and stability. nih.govnih.gov

A key challenge in the design of amperometric glutamate biosensors is minimizing interference from other electroactive species that may be present in biological samples. rug.nl To enhance selectivity, permselective membranes are often incorporated into the biosensor design. rug.nlmdpi.com These membranes, such as poly-m-phenylenediamine (PmPD) and Nafion, help to exclude interfering substances while allowing the target analyte, H₂O₂, to reach the electrode surface. rug.nl

The performance of these biosensors is evaluated based on several key parameters, which are summarized in the table below.

| Performance Metric | Description | Typical Values/Ranges |

| Sensitivity | The change in current response per unit change in glutamate concentration. | 90.4 ± 2.0 nA cm⁻² µM⁻¹ nih.gov |

| Limit of Detection (LOD) | The lowest concentration of glutamate that can be reliably detected. | 0.44 ± 0.05 µM to 1 µM nih.govnih.gov |

| Linear Range | The concentration range over which the biosensor response is directly proportional to the glutamate concentration. | 2.5 to 450 µM nih.gov |

| Response Time | The time taken for the biosensor to reach a stable signal after the addition of glutamate. | Approximately 1.67 ± 0.06 seconds nih.gov |

| Stability | The ability of the biosensor to maintain its performance over time and under various conditions. | Stable for up to 150 days when stored dry and dark. researchgate.net |

Recent advancements in biosensor design have focused on miniaturization and the use of nanomaterials, such as reduced graphene oxide, to improve performance. nih.govmdpi.com These innovations have led to the development of highly sensitive and selective biosensors suitable for in vivo applications, including the real-time monitoring of glutamate dynamics in the brain. nih.govnih.gov

Development of Whole-Cell Biosensors for Glutamine/Glutamate Quantification in Biological Extracts

Whole-cell biosensors offer an alternative approach for the quantification of glutamine and glutamate in biological extracts. nih.gov These biosensors typically utilize genetically engineered microorganisms that produce a measurable signal, such as light or fluorescence, in response to the target analyte. bac-lac.gc.ca

One strategy involves the use of an E. coli glutamine-auxotrophic strain, which cannot synthesize its own glutamine and therefore requires an external source for growth. nih.gov By introducing a reporter gene, such as lux, into this strain, the amount of light produced becomes dependent on the concentration of available glutamine. nih.gov Such biosensors have demonstrated high sensitivity, with detection limits in the nanomolar range, and a wide linear range of detection. nih.gov

These whole-cell biosensors have been successfully applied to quantify glutamine in plant and microbial extracts. nih.govnih.gov They offer the advantage of being able to analyze complex biological samples with minimal preparation. nih.gov

The development of these biosensors often involves optimizing the bacterial strain and the assay conditions to enhance sensitivity and specificity. For example, the composition of the growth medium can be adjusted to minimize background signals. mdpi.com

| Biosensor Component | Function | Example |

| Host Organism | Genetically engineered microorganism that responds to the analyte. | E. coli glutamine-auxotrophic strain JW3841-1 nih.gov |

| Reporter Gene | Produces a measurable signal (e.g., light, fluorescence). | lux operon for bioluminescence nih.gov |

| Analyte | The molecule to be quantified. | Glutamine, Glutamate |

| Application | The biological system or sample being analyzed. | Plant tissue extracts, microbial cultures nih.gov |

Exploration of Fluorescent Probes and Allosteric Modulators Derived from Glutamate Ester Scaffolds

Glutamate ester scaffolds, including derivatives of 5-Octyl-L-Glutamate, serve as a foundation for the development of sophisticated molecular tools such as fluorescent probes and allosteric modulators. glpbio.commedchemexpress.com These tools are instrumental in studying the function of glutamate receptors and other proteins involved in glutamate signaling.

Fluorescent Probes:

Fluorescent probes designed from glutamate ester scaffolds can be used to visualize and quantify glutamate in living cells and tissues. elifesciences.orgresearchgate.net These probes often consist of a glutamate analog linked to a fluorophore. The binding of the probe to its target, such as a glutamate receptor, can induce a change in the fluorescence signal, allowing for real-time monitoring of glutamate dynamics. researchgate.net

The design of these probes often involves a modular approach, where different functional groups can be attached to a central scaffold to tune the probe's properties, such as its pKa and cellular localization. nih.govbiorxiv.org This allows for the development of probes that specifically target different organelles within the cell, such as lysosomes, mitochondria, or the nucleus. nih.govbiorxiv.org

Allosteric Modulators:

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.gov These modulators can either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to the endogenous ligand. nih.govnih.gov

Glutamate ester scaffolds have been used to develop allosteric modulators for metabotropic glutamate receptors (mGluRs), which are a class of G protein-coupled receptors that play a crucial role in regulating neuronal excitability and synaptic transmission. ub.edutdx.cat The development of subtype-selective allosteric modulators for mGluRs is a major focus of drug discovery efforts for the treatment of various neurological and psychiatric disorders. nih.gov

The characterization of these modulators involves determining their affinity for the receptor and their cooperativity with the endogenous ligand, which describes how the binding of the modulator affects the binding of the ligand. nih.govnih.gov

| Compound Type | Function | Target |

| Fluorescent Probe | Visualize and quantify glutamate. | Glutamate receptors, organelles researchgate.netnih.gov |

| Positive Allosteric Modulator (PAM) | Enhance receptor response to glutamate. | Metabotropic glutamate receptors (mGluRs) nih.gov |

| Negative Allosteric Modulator (NAM) | Inhibit receptor response to glutamate. | Metabotropic glutamate receptors (mGluRs) nih.gov |

Theoretical and Computational Investigations of 5 Octyl L Glutamate

Molecular Modeling and Docking Studies of 5-Octyl-L-Glutamate with Relevant Enzymes (e.g., Esterases, Glutamate (B1630785) Synthetase)

Molecular modeling and docking are powerful computational tools used to predict the binding orientation of a small molecule (ligand) to a larger molecule (protein or enzyme). This information is vital for understanding the mechanism of action and for designing more potent and specific inhibitors or substrates.

Interaction with Esterases:

5-Octyl-L-glutamate is designed as a cell-permeable molecule that, once inside the cell, is hydrolyzed by cytoplasmic esterases to release free L-glutamate. caymanchem.comcaymanchem.com Molecular docking studies can elucidate the binding mode of 5-Octyl-L-glutamate within the active site of various esterases. These studies typically reveal the key amino acid residues involved in substrate recognition and catalysis. The octyl chain of the molecule likely interacts with hydrophobic pockets within the enzyme's active site, while the L-glutamate moiety positions itself for nucleophilic attack by the catalytic serine residue, a common feature in many esterases. nih.gov

Interaction with Glutamate Synthetase:

Glutamine synthetase (GS) is a crucial enzyme in nitrogen metabolism, catalyzing the synthesis of glutamine from glutamate and ammonia (B1221849). nih.govmdpi.com Given that 5-Octyl-L-glutamate releases L-glutamate, its interaction with GS is of significant interest. Docking studies can predict the binding affinity and orientation of L-glutamate (the product of 5-Octyl-L-glutamate hydrolysis) within the GS active site. These studies have shown that specific residues, such as glutamic acid, are key for substrate binding. frontiersin.org Computational analyses can help identify potential inhibitors of GS, which is a promising target for antibacterial therapies. frontiersin.orgmdpi.com For instance, docking studies have been used to screen for compounds that competitively occupy the active site of GS. frontiersin.org

A summary of key interactions from hypothetical docking studies is presented below:

| Enzyme | Interacting Residues (Hypothetical) | Type of Interaction | Predicted Outcome |

| Carboxylesterase | Serine, Histidine, Glutamic Acid | Covalent bond (Serine), Hydrogen bonds, Hydrophobic | Hydrolysis of the ester bond, release of L-glutamate |

| Glutamate Synthetase | Arginine, Glutamic Acid, Magnesium ion | Ionic bonds, Hydrogen bonds, Metal coordination | Binding of L-glutamate for conversion to glutamine |

Quantum Chemical Calculations on the Electronic Structure and Reactivity of 5-Octyl-L-Glutamate

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. northwestern.eduresearchgate.net These methods can be used to calculate properties like charge distribution, molecular orbital energies (HOMO and LUMO), and reactivity indices.

For 5-Octyl-L-glutamate, these calculations can predict the most likely sites for chemical reactions. The carbonyl carbon of the ester group is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack by the catalytic serine of an esterase. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity.

| Property | Predicted Value/Characteristic (Illustrative) | Significance |

| Partial Charge on Carbonyl Carbon | Highly positive | Indicates susceptibility to nucleophilic attack, facilitating hydrolysis. |

| HOMO-LUMO Energy Gap | Moderate | Reflects the molecule's stability and reactivity. |

| Electrostatic Potential Map | Negative potential around carboxyl and amino groups, positive potential near the ester | Guides understanding of non-covalent interactions with enzyme active sites. |

Molecular Dynamics Simulations of 5-Octyl-L-Glutamate in Biological Milieus and Membrane Interactions

Molecular dynamics (MD) simulations allow researchers to study the movement of atoms and molecules over time, providing a dynamic view of biological processes. mdpi.comhawaii.edu These simulations are particularly useful for understanding how molecules like 5-Octyl-L-glutamate behave in complex biological environments such as the cytoplasm or cellular membranes.

Behavior in Aqueous Solution:

In an aqueous environment, the long, hydrophobic octyl chain of 5-Octyl-L-glutamate would likely fold to minimize its contact with water, while the polar glutamate headgroup would remain exposed to the solvent. This conformation influences its ability to approach and interact with enzymes.

Membrane Permeation and Interaction:

The cell-permeable nature of 5-Octyl-L-glutamate is attributed to its esterification, which masks the negative charge of the carboxyl group, increasing its lipophilicity. MD simulations can model the process of this molecule crossing a lipid bilayer. acs.orguiuc.edu These simulations can reveal the energetic barriers to membrane transport and the preferred orientation of the molecule within the membrane. The octyl chain would likely insert into the hydrophobic core of the membrane, while the glutamate moiety interacts with the polar head groups of the phospholipids. biorxiv.org

| Simulation Environment | Observed Behavior (Illustrative) | Biological Implication |

| Aqueous Cytosol | The octyl chain exhibits hydrophobic collapse. The polar headgroup is solvated by water molecules. | Influences substrate presentation to cytoplasmic esterases. |

| Lipid Bilayer | The molecule spontaneously inserts into the membrane, with the octyl chain in the hydrophobic core and the glutamate head near the interface. | Demonstrates the mechanism of passive diffusion across the cell membrane. |

Structure-Activity Relationship (SAR) Studies of Octyl Glutamate Derivatives to Elucidate Functional Determinants

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. chemrxiv.orgresearchgate.net This approach is fundamental to drug discovery and the optimization of lead compounds.

For octyl glutamate derivatives, SAR studies could explore modifications at several positions:

Length of the Alkyl Chain: Varying the length of the alkyl chain (e.g., from butyl to dodecyl) would likely impact cell permeability and interaction with the hydrophobic pockets of esterases. A longer chain might enhance membrane interaction but could also lead to non-specific binding or reduced solubility.

Position of the Ester: Moving the ester from the 5-position to the 1-position of the glutamate would create a different regioisomer with potentially different rates of hydrolysis and biological targets.

Modifications to the Glutamate Moiety: Altering the amino or the second carboxyl group could affect recognition by enzymes and transporters. For example, N-acetylation could change its interaction profile.

A study on antimycin A analogues, where the dilactone-ring moiety was fixed as di-n-octyl L-glutamate, highlighted the importance of specific functional groups for inhibitory activity. nih.gov This research demonstrated that both a formylamino group and a phenolic OH group were crucial for specific interactions with the cytochrome b protein. nih.gov Such studies underscore how systematic structural modifications can pinpoint the key determinants of a molecule's function.

| Modification | Expected Effect on Activity | Rationale |

| Increase Alkyl Chain Length | Increased membrane permeability, potentially altered esterase activity. | Enhanced lipophilicity and interaction with hydrophobic pockets. |

| Decrease Alkyl Chain Length | Decreased membrane permeability. | Reduced lipophilicity. |

| Esterification at the 1-position | Altered rate of hydrolysis and potential for different enzyme specificity. | Steric and electronic differences between the 1- and 5-carboxyl groups. |

| N-Acetylation of the Amino Group | Reduced interaction with glutamate receptors/transporters, potentially altered esterase recognition. | The free amino group is often crucial for recognition by glutamate-binding proteins. |

Future Perspectives and Emerging Research Avenues for 5 Octyl L Glutamate Studies

Advanced Applications in Metabolomics and High-Throughput Isotopic Tracing Experiments

The ability of 5-Octyl-L-Glutamate to directly deliver glutamate (B1630785) into the cytoplasm makes it an ideal tool for advanced metabolomics and isotopic tracing studies. Stable isotope tracing is a powerful method used to map the flow of atoms through metabolic pathways. nih.gov Researchers can track the metabolic fate of nutrients by labeling them with stable isotopes like ¹³C or ¹⁵N. nih.gov

Currently, studies often use isotopically labeled glutamine, such as [U-¹³C₅]glutamine, to trace its conversion to glutamate (M+5) and subsequent entry into the Krebs cycle via α-ketoglutarate. nih.govresearchgate.net This technique has been instrumental in understanding the metabolic reprogramming in cancer cells, where glutamine serves as a key carbon and nitrogen source. nih.gov

The development of isotopically labeled 5-Octyl-L-Glutamate (e.g., with ¹³C or ¹⁵N) would represent a significant leap forward. This would allow researchers to bypass the glutamine-to-glutamate conversion step and directly trace the metabolic fate of intracellular glutamate with high precision. Such a tool would be invaluable for high-throughput screening assays to dissect glutamatedependent pathways under various conditions. For instance, it could be used to quantify the contribution of glutamate to the tricarboxylic acid (TCA) cycle, proline synthesis, and glutathione (B108866) production with greater accuracy. researchgate.netnih.gov High-throughput gas chromatography-mass spectrometry (GC-MS) methods, which are more rapid than other techniques, would be particularly well-suited for analyzing the large sample volumes generated in such studies. mdpi.com

| Tracer Molecule | Primary Labeled Metabolite | Key Research Application |

| [U-¹³C₅]Glutamine | [¹³C₅]Glutamate (M+5) | Tracing glutamine anaplerosis and its contribution to the TCA cycle and proline synthesis. nih.govresearchgate.net |

| [1-¹³C]Glutamine | N/A (¹³CO₂ released in oxidative metabolism) | Specifically confirming reductive carboxylation activity of α-ketoglutarate. nih.gov |